Product packaging for 6-iodo-2,3-dihydro-1h-indole HCl(Cat. No.:)

6-iodo-2,3-dihydro-1h-indole HCl

Cat. No.: B14033805
M. Wt: 281.52 g/mol
InChI Key: NZNYDEFYLASYER-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Significance of Indoline (B122111) and Halogenated Indoline Core Structures in Chemical Research

The indoline ring system is a core component of numerous natural products and synthetic compounds with a wide range of biological activities. nih.govnih.gov Its structure is a versatile building block, allowing for the creation of diverse molecular architectures. mdpi.com The introduction of a halogen atom to the indoline scaffold, creating a halogenated indoline, further enhances its utility in chemical synthesis. Halogenated spirooxindoles, for example, have shown potent anticancer activity. nih.gov

The indole (B1671886) nucleus is a prominent feature in many marketed drugs. nih.gov The ability to modify the indole scaffold, such as through halogenation, allows chemists to fine-tune the properties of molecules for various applications, including the development of new therapeutic agents. mdpi.comacs.org

Overview of Key Research Areas and Challenges for 6-Iodo-2,3-dihydro-1H-indole

The compound 6-iodo-2,3-dihydro-1H-indole, particularly as its hydrochloride salt, is a valuable intermediate in organic synthesis. chemicalbook.comscbt.com Its primary research application lies in its use as a precursor for more complex molecules, often through metal-catalyzed cross-coupling reactions. vulcanchem.com

A significant challenge in working with this compound is controlling the regioselectivity of iodination. Direct electrophilic iodination of indoline can lead to multiple iodinated products. vulcanchem.com Therefore, more controlled synthetic methods, such as transition metal-catalyzed routes, are often preferred, despite the higher cost of catalysts. vulcanchem.com The hydrochloride salt of 6-iodo-2,3-dihydro-1H-indole exhibits moderate hygroscopicity, necessitating careful storage under anhydrous conditions. vulcanchem.com

PropertyValue
Molecular Formula C₈H₈IN scbt.com
Molecular Weight 245.06 g/mol scbt.com
CAS Number 114144-16-0 scbt.com
HCl Salt CAS Number 115666-46-1 chemicalbook.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H9ClIN B14033805 6-iodo-2,3-dihydro-1h-indole HCl

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H9ClIN

Molecular Weight

281.52 g/mol

IUPAC Name

6-iodo-2,3-dihydro-1H-indole;hydrochloride

InChI

InChI=1S/C8H8IN.ClH/c9-7-2-1-6-3-4-10-8(6)5-7;/h1-2,5,10H,3-4H2;1H

InChI Key

NZNYDEFYLASYER-UHFFFAOYSA-N

Canonical SMILES

C1CNC2=C1C=CC(=C2)I.Cl

Origin of Product

United States

Advanced Synthetic Methodologies for 6 Iodo 2,3 Dihydro 1h Indole and Analogous Halogenated Indolines

Direct Functionalization Strategies for the Indoline (B122111) Core

Direct C-H functionalization is an atom-economical and efficient strategy for the synthesis of substituted indolines. These methods avoid the pre-functionalization often required in classical synthetic routes.

Regioselective Iodination at C6 Position of 2,3-Dihydro-1H-indole Derivatives

The direct and regioselective iodination of the C6 position of the 2,3-dihydro-1H-indole (indoline) core presents a synthetic challenge due to the multiple reactive sites on the benzene (B151609) ring. While specific methods for direct C6 iodination of indoline are not extensively detailed in the provided results, general strategies for the iodination of aromatic compounds can be applied. Reagents like N-iodosuccinimide (NIS) and molecular iodine (I2) are commonly used for the iodination of arenes. nih.gov However, these reagents often lack regioselectivity with electron-rich systems like indoline, potentially leading to a mixture of iodinated isomers. nih.gov

To achieve regioselectivity, directing groups are often employed. While not specific to C6-iodination, the use of directing groups at the N1 position has been shown to guide functionalization to other positions on the indoline ring, a strategy that could potentially be adapted for C6 functionalization.

Targeted Functionalization at Other Positions (e.g., N1, C2, C3, C7)

Significant progress has been made in the site-selective functionalization of the indoline and indole (B1671886) nucleus at various positions.

N1-Functionalization: The nitrogen atom (N1) of the indoline ring can be functionalized through various methods, including N-arylation and the introduction of other substituents. nih.govnih.gov Photocatalytic methods have been developed for the site-selective N1-heteroarylation of indoles, which can be a precursor to indolines. nih.gov These reactions often proceed under mild, visible-light-mediated conditions. nih.gov Additionally, N1 can be functionalized by tethering groups that subsequently participate in intramolecular reactions. acs.org

C2 and C3-Functionalization: The C2 and C3 positions of the pyrrole-like ring in indoles (and by extension, their saturated indoline counterparts) are often targeted for functionalization. Rhodium-catalyzed C2-allylation of indoles has been reported, providing a route to C2-functionalized derivatives. nih.govresearchgate.net Iron-catalyzed C2-alkylation and alkenylation of indoles have also been achieved using directing groups. acs.org For the C3 position, metal-free C3-alkylation of indoles using α-heteroaryl-substituted methyl alcohols has been demonstrated. chemrxiv.orgchemrxiv.orgrsc.org Furthermore, palladium-catalyzed C3-arylation has been explored. nih.gov

C7-Functionalization: The C7 position, adjacent to the nitrogen atom, has been a focus of intense research. Transition-metal-catalyzed, directing-group-assisted C-H activation is a powerful strategy for C7 functionalization. nih.govrsc.orgchemrxiv.org Rhodium and Ruthenium catalysts have been successfully employed for C7-arylation and thioarylation of indolines. nih.govchemrxiv.org These methods often exhibit good functional group tolerance and can lead to the synthesis of atropisomeric biaryls. nih.gov

Precursor-Based Synthesis Routes

Synthesizing 6-iodo-2,3-dihydro-1H-indole often involves starting from precursors that are either already halogenated or are readily converted to the desired iodo-substituted indoline.

Conversion from Related Halogenated Indolines (e.g., from 6-Bromo-2,3-dihydro-1H-indole HCl)

A common strategy for synthesizing iodo-substituted aromatics is through halogen exchange reactions, particularly the conversion of bromo-derivatives. While a direct conversion of 6-bromo-2,3-dihydro-1H-indole HCl to its iodo counterpart is not explicitly detailed in the provided search results, such transformations are well-established in organic synthesis. These reactions, often catalyzed by copper or palladium, involve the displacement of the bromine atom with an iodide source. The synthesis of 6-bromoindoles as precursors has been reported, which can then potentially undergo this halogen exchange. researchgate.netnih.gov

Approaches Involving Indole and 2,3-Dihydro-1H-indole Derivatives as Starting Materials

The synthesis of halogenated indolines frequently begins with the corresponding indole derivative. A general method for the synthesis of halogen-substituted indole-3-acetic acids involves the Fischer indole synthesis using halogen-substituted phenylhydrazines. umn.edu This highlights a classic approach where the halogen is incorporated from the initial building blocks.

Another approach involves the direct halogenation of the indole ring followed by reduction of the pyrrole (B145914) ring to form the indoline. For instance, the halogenation of 2-trifluoromethylindole has been shown to produce 3-chloro-, 3-bromo-, and 3-iodo derivatives in high yields. mdpi.com These halogenated indoles can then be further modified. A subsequent reduction step would yield the corresponding halogenated indolines.

Furthermore, synthetic strategies have been developed for the efficient synthesis of 7-iodoindoles from 2-vinylanilines via a Heck cyclization strategy. thieme-connect.com This methodology allows for the introduction of various substituents at other positions of the indole ring. thieme-connect.com

Catalytic Approaches in 6-Iodo-2,3-dihydro-1H-indole Synthesis

Catalysis plays a pivotal role in the modern synthesis of functionalized heterocycles, including halogenated indolines. Transition metal catalysis is at the forefront of developing efficient and selective methods.

Palladium and copper co-catalyzed Sonogashira coupling of N,N-dialkyl-2-iodoanilines with terminal acetylenes, followed by electrophilic cyclization with iodine, provides an excellent route to 3-iodoindoles. nih.gov While this method targets the C3 position, it showcases the power of catalytic C-C bond formation followed by an iodocyclization step.

For the benzene core of the indole, palladium-catalyzed C-H functionalization has been a key strategy. acs.orgnih.gov By employing specific directing groups, arylation can be guided to the C4, C5, C6, and C7 positions. acs.orgnih.gov Although direct C6-iodination via this method is not explicitly mentioned, the principles of directed C-H activation could be applied to develop such a transformation.

Metal-free catalytic systems are also emerging. For instance, a metal-free electrochemical intramolecular C(sp2)-H amination using iodine as a mediator can produce indoline and indole derivatives from 2-vinyl anilines. organic-chemistry.org This highlights a sustainable approach to the synthesis of the indoline core, which could potentially be adapted for the synthesis of halogenated derivatives.

Table 1: Summary of Synthetic Methodologies for Halogenated Indolines

Methodology Position(s) Functionalized Key Reagents/Catalysts Starting Material Reference(s)
Direct C-H IodinationC5N-Iodosuccinimide (NIS)Indoles rsc.org
N1-HeteroarylationN1Visible light, Organic baseIndole nih.gov
C2-AllylationC2Rhodium catalystIndoles nih.govresearchgate.net
C3-Alkylation (Metal-free)C3Cs2CO3/Oxone®Indoles, α-heteroaryl-substituted methyl alcohols chemrxiv.orgchemrxiv.orgrsc.org
C7-FunctionalizationC7Rhodium, Ruthenium catalystsIndolines nih.govchemrxiv.org
Halogenation/ReductionC3NCS, NBS, I22-Trifluoromethylindole mdpi.com
Heck CyclizationC7Palladium catalyst2-Vinylanilines thieme-connect.com
Sonogashira Coupling/CyclizationC3Pd/Cu catalyst, I2N,N-Dialkyl-2-iodoanilines, Terminal acetylenes nih.gov
Directed C-H ArylationC4, C5, C6, C7Palladium catalyst, Directing groupsIndoles acs.orgnih.gov
Electrochemical Amination-Iodine (mediator)2-Vinyl anilines organic-chemistry.org

Transition Metal-Mediated Syntheses (e.g., Rh(III)-catalyzed C7 halogenation, Pd-catalyzed C-H halogenation)

Transition metal catalysis offers powerful tools for the regioselective halogenation of indoline scaffolds, often proceeding via C-H activation.

An efficient method for the selective C7 halogenation of N-pyrimidyl indolines has been developed using a Rh(III) catalyst with N-halosuccinimides (NCS, NBS, NIS) as the halogen source. researchgate.net This strategy demonstrates broad substrate scope and excellent regioselectivity for the C7 position. researchgate.netaminer.org The reaction is feasible at a gram scale, highlighting its practical applicability. researchgate.net The directing group, a pyrimidyl group on the indoline nitrogen, is crucial for the observed regioselectivity. researchgate.netdntb.gov.ua Various indolines with substitutions on the benzene ring have been successfully halogenated in good to excellent yields. researchgate.net For instance, indolines with electron-donating groups (e.g., methyl, methoxy) and electron-withdrawing groups (e.g., fluoro, chloro, bromo) at different positions have been shown to be compatible with the reaction conditions. researchgate.net

Table 1: Rh(III)-Catalyzed C7 Halogenation of N-Pyrimidyl Indolines

Substrate (N-Pyrimidyl Indoline) Halogenating Agent Product Yield (%) Reference
Indoline NCS 7-Chloro-1-(pyrimidin-2-yl)indoline 85 researchgate.net
Indoline NBS 7-Bromo-1-(pyrimidin-2-yl)indoline 92 researchgate.net
Indoline NIS 7-Iodo-1-(pyrimidin-2-yl)indoline 88 researchgate.net
5-Methoxyindoline NBS 7-Bromo-5-methoxy-1-(pyrimidin-2-yl)indoline 75 researchgate.net

This table is a representation of data presented in the referenced literature and may not be exhaustive.

Palladium catalysts are widely employed for C-H functionalization, including halogenation, of indole and indoline derivatives. These methods often utilize a directing group to achieve high regioselectivity. For instance, Pd(II)-catalyzed C-H arylation of free (NH) indoles with iodoarenes has been demonstrated, where a formyl group at the C3-position directs the functionalization to the C4-position. acs.org While this example focuses on arylation, similar principles can be applied to halogenation by choosing an appropriate halogen source. The choice of palladium catalyst and reaction conditions is critical; for example, Pd(OAc)2 has been found to be effective, and the use of additives like TFA can influence the outcome. acs.org The development of direct C2-alkylation of indoles using a Pd(II)-catalyzed norbornene-mediated process also highlights the versatility of palladium in functionalizing the indoline core. longdom.org

Metal-Free and Organocatalytic Methodologies

The development of metal-free and organocatalytic methods for the synthesis of halogenated indolines is driven by the desire for more sustainable and cost-effective synthetic routes. nih.gov

Free-radical halogenation is a classic metal-free method that can be applied to alkyl-substituted aromatic compounds. wikipedia.org This approach, typically initiated by UV light, proceeds via a free-radical chain mechanism. wikipedia.orgyoutube.com While potentially less selective, it offers a straightforward way to introduce halogens.

Organocatalysis provides an alternative for the functionalization of indoles and indolines. For instance, the enantioselective organocatalytic alkylation of indoles with α,β-unsaturated aldehydes has been achieved using a chiral amine catalyst. nih.gov This demonstrates the potential of organocatalysis to control stereochemistry during the functionalization of the indole framework. nih.gov Brønsted acid-catalyzed C3-alkylation of indolizines with various electrophiles further showcases the utility of organocatalysis in functionalizing indole-related structures. rsc.org While direct organocatalytic halogenation of the indoline benzene ring is less common, the functionalization of the heterocyclic core is well-established.

Electrochemical Synthetic Pathways for Halogenated Indolines

Electrochemical methods offer a green and efficient alternative for the synthesis of halogenated indolines, avoiding the need for chemical oxidants. rsc.org

An electrochemical approach for the iodoamination of various indole derivatives has been developed using unactivated amines and an iodine source. acs.org This method is applicable to a wide range of substrates, including natural products and pharmaceuticals, and can be used for gram-scale synthesis. acs.org The reaction proceeds under mild conditions in an undivided electrolysis cell. nih.gov Mechanistic studies, including cyclic voltammetry and DFT calculations, have provided insights into the reaction pathway. acs.org

Furthermore, electrochemical methods have been employed for the dearomative 2,3-difunctionalization of indoles, including halogenation. researchgate.net The electrochemical triamination of alkynes to form functionalized indolines and indoles also highlights the power of electrochemistry to construct complex heterocyclic systems. rsc.org

Table 2: Electrochemical Synthesis of Functionalized Indolines

Starting Material Reagents Product Type Key Features Reference
Indole Derivatives Unactivated Amines, Iodide Source Iodoaminated Indolines Environmentally friendly, broad scope acs.org
Indoles Halogen Source Dearomative 2,3-Dihalogenated Indolines Avoids chemical oxidants researchgate.net

This table provides a summary of electrochemical approaches and is not intended to be a comprehensive list of all possible reactions.

Stereoselective and Diastereoselective Synthesis of 2,3-Dihydroindoline Scaffolds

The stereocontrolled synthesis of the 2,3-dihydroindoline scaffold is of great importance due to the prevalence of chiral indolines in biologically active molecules.

Chemoenzymatic processes have been effectively used for the kinetic resolution of racemic indolines. nih.gov For example, the combination of Candida antarctica lipase (B570770) type A and an acyl donor can achieve excellent stereodiscrimination for a variety of 2,3-disubstituted indolines. nih.gov This method is compatible with indolines bearing different substituents on both the heterocyclic and aromatic rings. nih.gov

Catalytic asymmetric [3+2] cycloadditions represent another powerful strategy for the enantioselective construction of complex indoline-containing structures. rsc.orgnih.gov For instance, chiral phosphoric acid has been used as a catalyst for the diastereo- and enantioselective [3+2] cyclization of quinone monoimides with 3-vinylindoles to produce biologically important 2,3-dihydrobenzofuran-indoline hybrids. rsc.org Similarly, the catalytic asymmetric construction of chiral dihydrobenzo[e]indole scaffolds has been achieved through [3+2] cycloannulations of azonaphthalene derivatives with 3-vinylindoles. nih.gov

Furthermore, the diastereoselective synthesis of densely substituted β-lactams, which can be fused to an indoline core, has been accomplished through NBS-mediated cyclization, providing access to structurally complex scaffolds. rsc.org The stereoselective synthesis of functionalized hydroindoles as building blocks for natural products has also been reported, demonstrating the installation of multiple stereocenters with desired configurations. nih.gov

Optimization of Reaction Conditions and Scalability Studies for 6-Iodo-2,3-dihydro-1H-indole Preparation

The practical synthesis of 6-iodo-2,3-dihydro-1H-indole necessitates the optimization of reaction conditions and consideration of scalability. While specific studies focusing solely on the large-scale synthesis of this particular compound are not prevalent in the reviewed literature, principles from related syntheses can be applied.

For instance, in the Rh(III)-catalyzed C7 halogenation of indolines, the feasibility of the reaction at the gram scale has been demonstrated, which is a crucial step towards industrial application. researchgate.net Optimization of catalyst loading, reaction time, temperature, and solvent are standard procedures to maximize yield and efficiency.

In palladium-catalyzed reactions, the choice of ligand, base, and solvent can significantly impact the outcome. unimi.it For example, in the Pd-catalyzed hydroamination of 2-indolyl allenamides, the reaction conditions are tailored to achieve the desired cyclization. beilstein-journals.org

The synthesis of 2,3-dihydroindole derivatives from 2-oxindoles often involves the reduction of various functional groups. nih.gov The choice of reducing agent, such as different boron hydrides, and the reaction conditions can be optimized for chemoselectivity, which is critical when multiple reducible groups are present in the molecule. nih.gov For example, the reduction of a nitrile group in the presence of an amide requires careful selection of reagents and conditions. nih.gov

Ultimately, a robust and scalable synthesis of 6-iodo-2,3-dihydro-1H-indole would likely involve a systematic study of reaction parameters to ensure high yield, purity, and cost-effectiveness.

Chemical Reactivity and Mechanistic Investigations of 6 Iodo 2,3 Dihydro 1h Indole Hcl

Reactivity Profile of the Iodoindoline Moiety

The reactivity of 6-iodo-2,3-dihydro-1H-indole, often handled as its hydrochloride salt to improve stability and handling, is dictated by the interplay of its three main components: the carbon-iodine bond, the secondary amine within the dihydro-pyrrole ring, and the fused aromatic benzene (B151609) ring.

Reactivity of the Carbon-Iodine Bond as a Leaving Group

The carbon-iodine (C-I) bond on the aromatic ring is a key center of reactivity. Generally, the C-I bond is the longest and weakest among the carbon-halogen bonds. libretexts.org This characteristic makes the iodide a superior leaving group in various substitution reactions compared to other halogens. thieme-connect.delibretexts.org

The reactivity of alkyl iodides is high, and this trend extends to aryl iodides, particularly in the context of transition-metal-catalyzed cross-coupling reactions. thieme-connect.de While nucleophilic aromatic substitution on the electron-rich benzene ring is challenging, the C-I bond in 6-iodoindoline (B38274) is highly susceptible to cleavage in reactions such as Suzuki, Heck, Sonogashira, and Buchwald-Hartwig aminations. These reactions proceed via an oxidative addition step where a low-valent transition metal (commonly palladium) inserts into the C-I bond, a process favored by the bond's relative weakness. rsc.org The strength of the C-X bond decreases down the halogen group, making the C-I bond significantly weaker than C-Br or C-Cl bonds, thus facilitating its cleavage. libretexts.org

Table 1: Comparison of Carbon-Halogen Bond Properties

BondElectronegativity Difference (Pauling Scale)Average Bond Length (pm)Average Bond Enthalpy (kJ/mol)Reactivity as Leaving Group
C-F1.43~138~485Poor
C-Cl0.61~178~346Good
C-Br0.41~193~290Very Good
C-I0.11~214~214Excellent
Data synthesized from multiple sources. libretexts.orglibretexts.orgnagwa.com

Reactivity Considerations for the Dihydroindoline Nitrogen Atom

In the 2,3-dihydro-1H-indole (indoline) structure, the five-membered ring is saturated, meaning the nitrogen atom is sp³-hybridized. wikipedia.org Unlike the nitrogen in indole (B1671886), its lone pair of electrons is not part of an aromatic π-system. libretexts.orglibretexts.org Consequently, the indoline (B122111) nitrogen is basic and nucleophilic, behaving like a typical secondary aliphatic amine.

However, the compound is supplied as a hydrochloride (HCl) salt. In this form, the nitrogen atom is protonated, forming a secondary ammonium (B1175870) ion. This protonation completely neutralizes the nitrogen's nucleophilicity. For the nitrogen to participate in reactions such as alkylation, acylation, or condensation, it must first be deprotonated by treatment with a base. Once liberated, the free secondary amine is a potent nucleophile and can readily undergo a variety of functionalization reactions. chemrxiv.orgnih.gov The efficiency of catalytic hydrogenation of indoles can be influenced by the Lewis basicity of the indoline nitrogen in the product, which can interact with the catalyst. acs.org

Aromaticity and Reactivity of the Fused Benzene and Pyrrole (B145914) Rings

The indoline scaffold consists of a benzene ring fused to a five-membered saturated pyrrolidine (B122466) ring. wikipedia.org The aromaticity of the molecule is therefore confined to the six-membered benzene ring. The pyrrole ring in indole is aromatic, contributing to a π-excessive system that is highly reactive towards electrophiles. bhu.ac.inpharmaguideline.com However, in the 2,3-dihydro derivative, this aromaticity is absent. wikipedia.org

The reactivity of the fused ring system is dominated by the benzene ring, which is strongly influenced by the adjacent nitrogen atom. The nitrogen atom's lone pair can be delocalized into the benzene ring, making it electron-rich and thus highly activated towards electrophilic aromatic substitution (EAS). This activating effect is analogous to that seen in aniline (B41778). The nitrogen atom is a powerful ortho-, para-director. In the case of 6-iodoindoline, the positions ortho and para to the nitrogen are C7 and C5, respectively. The C6 position is already substituted with iodine. Therefore, electrophilic attack is predicted to occur primarily at the C5 and C7 positions.

Table 2: Aromaticity Comparison of Relevant Ring Systems

CompoundRing SystemAromaticityKey Reactivity Feature
BenzeneSingle 6-membered ringHighly AromaticElectrophilic Substitution
PyrroleSingle 5-membered N-heterocycleAromaticHighly reactive towards Electrophilic Substitution at C2/C5. libretexts.orgpharmaguideline.comstackexchange.com
IndoleFused Benzene and PyrroleAromatic (10π electrons)Electrophilic Substitution, preferentially at C3. bhu.ac.inpearson.com
2,3-Dihydro-1H-indole Fused Benzene and PyrrolidineBenzene ring is aromatic; Pyrrolidine ring is not. wikipedia.orgElectrophilic Substitution on the activated benzene ring.

Exploration of Electrophilic and Nucleophilic Transformations

Electrophilic Substitution Reactions on the 2,3-Dihydro-1H-indole Ring System

As established, the indoline ring system is highly susceptible to electrophilic aromatic substitution on the benzene portion of the molecule. The activating, ortho-, para-directing influence of the secondary amine makes the ring significantly more reactive than benzene itself. pearson.comnih.gov

For 6-iodoindoline, electrophilic attack will be directed to the positions activated by the nitrogen atom. The directing effects are summarized below:

Position 5: Para to the nitrogen atom, strongly activated.

Position 7: Ortho to the nitrogen atom, strongly activated.

Position 4: Meta to the nitrogen atom and ortho to the iodine atom, less activated.

The iodine substituent is a deactivating group but is also an ortho-, para-director. Therefore, for an incoming electrophile, there is a synergistic directing effect towards position 5 (para to N, ortho to I) and a competing effect at position 7 (ortho to N). The precise outcome of an electrophilic substitution reaction would depend on the specific electrophile and reaction conditions, but positions 5 and 7 are the most likely sites of reaction. Common electrophilic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts acylation/alkylation. nih.govnih.gov

Nucleophilic Additions and Condensation Reactions Involving Functional Groups

The functional groups of 6-iodo-2,3-dihydro-1H-indole HCl provide avenues for various nucleophilic and condensation reactions.

Reactions at the Nitrogen Atom: After deprotonation of the ammonium salt with a suitable base, the secondary amine becomes a potent nucleophile. It can participate in a wide range of reactions, including:

N-Acylation: Reaction with acyl chlorides or anhydrides to form N-acylindolines.

N-Alkylation: Reaction with alkyl halides to form N-alkylindolines.

Condensation Reactions: Reaction with aldehydes or ketones to form enamines or, under reductive conditions, tertiary amines. The condensation of isatins (indole-2,3-diones) with various reagents is a common strategy, which can be followed by reduction to the indoline. nih.govnih.gov

Reactions at the Carbon-Iodine Bond: The C-I bond is the primary site for transformations involving external nucleophiles, predominantly through metal catalysis. Aryl iodides are premier substrates for:

Suzuki Coupling: Reaction with boronic acids or esters to form C-C bonds.

Heck Coupling: Reaction with alkenes to form substituted alkenes.

Sonogashira Coupling: Reaction with terminal alkynes to form C-C triple bonds.

Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds.

Ullmann Condensation: Copper-catalyzed reaction with nucleophiles like amines or alcohols.

These cross-coupling reactions provide a powerful platform for the late-stage functionalization of the 6-iodoindoline scaffold, allowing for the introduction of a vast array of substituents at the C6 position.

Oxidation and Reduction Pathways of the 6-Iodo-2,3-dihydro-1H-indole Scaffold

The 2,3-dihydro-1H-indole (indoline) scaffold is a reduced form of the aromatic indole ring. Consequently, its chemical transformations often involve oxidation to the corresponding indole or further reduction of the heterocyclic ring.

Oxidation: The most common oxidation pathway for the indoline scaffold is dehydrogenation to form the corresponding indole. This transformation re-aromatizes the heterocyclic ring, a thermodynamically favorable process. While specific studies on the oxidation of 6-iodo-2,3-dihydro-1H-indole are not extensively detailed in the reviewed literature, general methods for indoline dehydrogenation are applicable. A metal-free catalytic method for the regioselective direct dehydrogenation–dichalcogenation of indolines has been described, which proceeds via an oxidative dehydrogenation strategy. rsc.org This suggests that 6-iodoindoline could be oxidized to 6-iodoindole, a valuable intermediate for further functionalization, particularly in cross-coupling reactions where the iodine atom can serve as a leaving group. The presence of the iodine atom might influence the rate and regioselectivity of oxidation compared to the unsubstituted indoline.

Reduction: The reduction of the indoline scaffold is less common than its oxidation, as it would lead to a more saturated, non-aromatic system. However, under specific conditions, the benzene portion of the indoline ring could be reduced. More relevant to the 6-iodo-2,3-dihydro-1H-indole scaffold is the potential for reductive dehalogenation. The carbon-iodine bond is susceptible to cleavage under various reducing conditions, including catalytic hydrogenation or using metal-based reducing agents. This would yield the parent 2,3-dihydro-1H-indole, effectively removing the iodine substituent. This pathway could be relevant in synthetic sequences where the iodine is used as a directing group or for a specific transformation and is subsequently removed.

A one-pot reduction/intramolecular hydroamination sequence has been used to convert 2-allylnitrobenzene derivatives into 2-methylindolines, demonstrating the compatibility of reduction processes in forming indoline structures. researchgate.net

Elucidation of Radical-Mediated Reaction Mechanisms (e.g., C5-H direct iodination)

Radical reactions offer unique pathways for the functionalization of heterocyclic compounds, often with high regioselectivity under mild conditions. Iodine-mediated radical reactions have been particularly well-explored. researchgate.net

An efficient and highly regioselective method for the C5-H direct iodination of indoles has been reported, which notably proceeds through a radical pathway. researchgate.netrsc.org Although this applies to the indole rather than the indoline scaffold, the mechanistic principles are highly relevant. Mechanistic studies for the C5-iodination of indoles indicate that the reaction likely proceeds via a radical process. researchgate.net This suggests that radical mechanisms are a viable route for the introduction of iodine onto the indole core.

In the context of 6-iodo-2,3-dihydro-1H-indole, the existing iodine atom can influence subsequent radical reactions. More pertinent is the involvement of the indoline scaffold itself in radical-mediated cyclizations. A modular preparation of 2,3-disubstituted indolines utilizes a 5-exo-trig cyclization of an aryl radical onto the nitrogen of an azomethine as the key annulating step. nih.gov This highlights the utility of radical-mediated strategies in constructing the indoline core.

Furthermore, an iodine radical mediated cascade [3+2] carbocyclization has been developed using photoredox catalysis, demonstrating the role of iodine radicals in initiating complex cyclization sequences. rsc.org Mechanistic investigations, including control experiments and DFT calculations, confirmed that the cascade reaction is initiated by the addition of an iodine radical. rsc.org Such principles could be extended to reactions involving the 6-iodoindoline scaffold, where the iodine atom could either participate in or influence radical-initiated transformations.

Reaction TypeScaffoldPositionKey FindingMechanismCitation
Direct IodinationIndoleC5Highly regioselective, metal-free conditions.Radical Pathway researchgate.netrsc.org
AnnulationIndolineN/AConvergent [3+2] coupling for 2,3-disubstituted indolines.Radical-mediated aryl amination nih.gov
Cascade CarbocyclizationEne-vinylidenecyclopropanesN/AConstruction of polycyclic derivatives with thiols/selenols.Iodine radical mediated via photoredox catalysis rsc.org

Investigation of Cascade and Multicomponent Reactions Utilizing Iodoindolines

Cascade (or domino) and multicomponent reactions (MCRs) are powerful tools in modern synthetic chemistry, allowing for the construction of complex molecules in a single pot with high atom economy. researchgate.netrsc.orgnih.govnih.govbohrium.com The iodoindoline scaffold is a valuable building block for such reactions due to the presence of the reactive C-I bond.

Palladium-catalyzed cascade reactions have been developed using o-iodo-N-alkenylanilines, which are direct precursors to iodoindolines. researchgate.netrsc.org These reactions, involving tosylhydrazones, can lead to the synthesis of polysubstituted indoles or 1,4-dihydroquinolines depending on the substitution pattern. The mechanism involves sequential migratory insertions and a cyclization step (5-exo-trig for indoles). researchgate.netrsc.org This demonstrates the potential of the iodo-substituted aniline moiety, inherent in 6-iodoindoline, to participate in sophisticated, metal-catalyzed cascade processes.

Multicomponent reactions are one-pot processes combining three or more reagents to form a complex product. nih.govrug.nl While direct examples utilizing this compound were not prominent in the search results, the general reactivity of the indoline and iodo-aryl groups suggests their suitability. For instance, isocyanide-based multicomponent reactions, like the Ugi and Passerini reactions, are widely used to create molecular diversity and could potentially incorporate an iodoindoline-derived component (e.g., as an amine or aldehyde after functional group manipulation). nih.govrug.nl

Furthermore, innovative synthetic strategies for generating polysubstituted indoles from indolines have been reported, which involve an initial electrophilic substitution to afford C5-indoline intermediates that then undergo further transformations. researchgate.net The 6-iodoindoline scaffold could be employed in similar strategies, where the iodine atom directs or participates in subsequent bond-forming events within a cascade or multicomponent sequence.

Reaction TypePrecursor/ScaffoldCatalyst/ConditionsProductKey FeatureCitation
Cascade Reactiono-Iodo-N-alkenylanilinesPalladiumPolysubstituted Indoles5-exo-trig cyclization researchgate.netrsc.org
Cascade Reactiono-Iodo-N-alkenylanilinesPalladium1,4-Dihydroquinolines6-endo-trig cyclization researchgate.netrsc.org
Multicomponent ReactionGeneralIsocyanide-basedDiverse HeterocyclesHigh atom economy, molecular diversity nih.govrug.nl

Identification of Reaction Intermediates and Analysis of Transition State Structures

Understanding a chemical reaction in its entirety requires the characterization of its transient species: reaction intermediates and transition states. A reaction intermediate is a relatively stable molecule that is formed in one step and consumed in a subsequent step, existing in a local energy minimum on the reaction coordinate. organicchemistrytutor.comyoutube.comlibretexts.orgck12.org In contrast, a transition state is a high-energy, short-lived configuration of atoms at a local energy maximum, representing the peak of the activation energy barrier for a single reaction step. youtube.comyoutube.commasterorganicchemistry.com

The identification of reaction intermediates in complex transformations, such as those involving the 6-iodoindoline scaffold, often relies on advanced analytical techniques. Electrospray ionization mass spectrometry (ESI-MS) is a particularly powerful tool for detecting low-abundance, charged intermediates in solution, which are common in metal-catalyzed and organocatalytic reactions. nih.gov By carefully analyzing the mass spectra of a reacting mixture, species corresponding to proposed intermediates can be identified. For neutral intermediates, charge-tagging methods can be employed. nih.gov

The analysis of transition state structures is more challenging as they cannot be isolated. youtube.comyoutube.com Their structures and energies are typically investigated through computational chemistry using methods like Density Functional Theory (DFT). researchgate.netresearchgate.net These theoretical studies can map the potential energy surface of a reaction, locate the transition state structure, and calculate the activation energy barrier. youtube.comnih.gov For example, DFT studies have been crucial in elucidating the regioselectivity of the dehydrogenation–dichalcogenation of indolines by comparing the energies of different possible transition states. rsc.org

In reactions involving 6-iodo-2,3-dihydro-1H-indole, one could envision using ESI-MS to detect intermediates in palladium-catalyzed cross-coupling reactions at the C6-position. For instance, oxidative addition of the C-I bond to a Pd(0) catalyst would generate a Pd(II)-indoline intermediate, which could potentially be observed. Similarly, in radical-mediated reactions, spin-trapping experiments followed by spectroscopic analysis could provide evidence for radical intermediates.

Computational analysis of transition states would be invaluable for understanding phenomena such as the regioselectivity of electrophilic substitution on the 6-iodoindoline ring or the diastereoselectivity in the formation of new stereocenters during cascade reactions. nih.gov By modeling the transition state structures for different reaction pathways, chemists can rationalize and predict reaction outcomes. researchgate.netnih.gov

ConceptDefinitionMethod of InvestigationApplication to Iodoindoline ChemistryCitations
Reaction Intermediate A species formed in one step and consumed in a later step; a local energy minimum.ESI-Mass Spectrometry, NMR Spectroscopy.Detecting Pd-indoline complexes in cross-coupling or radical species in halogenation. organicchemistrytutor.comlibretexts.orgnih.gov
Transition State A high-energy configuration at the peak of an activation barrier; a local energy maximum.Computational Chemistry (e.g., DFT).Calculating activation barriers, explaining regioselectivity in substitution or stereoselectivity in cascade reactions. youtube.comyoutube.comnih.gov

6 Iodo 2,3 Dihydro 1h Indole Hcl As a Precursor and Versatile Synthetic Building Block

Role in Carbon-Carbon Bond Formation

The carbon-iodine bond in 6-iodo-2,3-dihydro-1H-indole hydrochloride serves as a versatile handle for the construction of new carbon-carbon bonds, a cornerstone of modern organic synthesis. This is primarily achieved through transition metal-catalyzed cross-coupling reactions, which allow for the precise and efficient formation of bonds between different types of carbon atoms.

Transition Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Heck, Sonogashira, Negishi)

Transition metal-catalyzed cross-coupling reactions are powerful tools for forging carbon-carbon bonds. researchgate.net The reactivity of the C-I bond in 6-iodo-2,3-dihydro-1H-indole HCl makes it an excellent substrate for several of these named reactions.

The Suzuki-Miyaura reaction is a widely used method for forming C-C bonds between aryl or vinyl halides and organoboron compounds. nih.gov While specific examples detailing the use of this compound in Suzuki reactions are not prevalent in the provided search results, the general reactivity of iodo-indoles and iodoanilines in such couplings is well-established. nih.govacs.org For instance, the Suzuki cross-coupling is a highly efficient method for creating biaryls, and its advantages include the commercial availability and environmental friendliness of boronic acids. nih.gov

The Heck reaction facilitates the coupling of aryl or vinyl halides with alkenes. nih.gov This reaction creates a sigma bond between two sp2-hybridized carbon atoms through a C-H activation process. nih.gov The Heck reaction offers practical and economic benefits due to the use of simple and readily available starting materials. nih.gov

The Sonogashira reaction is a palladium-catalyzed cross-coupling of a terminal alkyne with an aryl or vinyl halide. nih.gov This reaction has been successfully applied to 1-benzyl-3-iodo-1H-indole-2-carbonitrile derivatives, demonstrating the feasibility of coupling at the C-I bond of an indole (B1671886) scaffold. nih.gov Various substituted alkynes can be introduced, leading to a diverse range of functionalized indole products. nih.gov

The Negishi reaction involves the coupling of an organozinc compound with an organic halide in the presence of a nickel or palladium catalyst. wikipedia.org This reaction is notable for its ability to couple sp3, sp2, and sp carbon atoms. wikipedia.org While organozinc reagents are sensitive to moisture and air, they are more reactive than organostannanes and organoborates, leading to faster reaction times. wikipedia.org The Negishi coupling has been utilized in the total synthesis of complex natural products, highlighting its utility in constructing intricate molecular architectures. wikipedia.org For example, it was employed in the synthesis of Pumiliotoxin B, coupling a homoallylic sp3 carbon on a zinc alkylidene indolizidine with a vinyl iodide. wikipedia.org

Table 1: Overview of Transition Metal-Catalyzed Cross-Coupling Reactions

Reaction NameCoupling PartnersCatalyst System (Typical)Key Features
Suzuki-Miyaura Aryl/Vinyl Halide + Organoboron CompoundPalladium catalystMild reaction conditions, commercially available and stable reagents. nih.gov
Heck Aryl/Vinyl Halide + AlkenePalladium catalystDirect coupling, good for creating substituted alkenes. nih.gov
Sonogashira Aryl/Vinyl Halide + Terminal AlkynePalladium and Copper co-catalystForms aryl or vinyl alkynes, useful for extending carbon chains. nih.gov
Negishi Organozinc Compound + Organic HalideNickel or Palladium catalystHigh reactivity of organozinc reagents, couples various carbon hybridizations. wikipedia.org

Other Carbon-Carbon Coupling Strategies (e.g., annulation reactions, C-C bond cleavage/formation)

Beyond the well-known cross-coupling reactions, the iodo-indoline scaffold can participate in other carbon-carbon bond-forming strategies. Annulation reactions, which involve the formation of a new ring, are a powerful method for constructing complex polycyclic systems. For instance, palladium-catalyzed annulation of amino-ortho-iodopyridines with allyl acetate (B1210297) has been used to synthesize azaindoles. mdpi.com

Furthermore, reactions involving C-C bond cleavage and subsequent formation can lead to novel molecular frameworks. While specific examples with this compound are not detailed, the principles of such transformations are applicable.

Role in Carbon-Heteroatom Bond Formation

The formation of bonds between carbon and heteroatoms (such as nitrogen, oxygen, sulfur, and halogens) is crucial for the synthesis of a vast array of organic molecules with diverse properties and functions. The carbon-iodine bond of this compound provides a reactive site for the introduction of various heteroatom-containing functional groups.

C-N Bond Formation Reactions (e.g., amination, azolation, intramolecular aminoiodination)

The construction of carbon-nitrogen bonds is of paramount importance in medicinal chemistry, as nitrogen-containing heterocycles are prevalent in pharmaceuticals.

Amination reactions , particularly those catalyzed by transition metals, are a cornerstone of C-N bond formation. The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, allows for the formation of C-N bonds between aryl halides and amines. This methodology is broadly applicable to the synthesis of N-arylated indoles.

Azolation reactions , which involve the introduction of an azole ring (e.g., imidazole, pyrazole, triazole), can also be achieved starting from iodo-substituted precursors. These reactions often proceed through copper or palladium catalysis.

Intramolecular aminoiodination represents a strategy where both a nitrogen atom and an iodine atom are added across a double bond within the same molecule. While not directly starting from this compound, this type of reaction highlights the reactivity of iodine in forming C-N bonds.

Other Carbon-Heteroatom Bond Formations (e.g., C-O, C-S, C-X (halogen))

The versatility of the C-I bond extends to the formation of bonds with other heteroatoms.

C-O bond formation can be achieved through reactions such as the Ullmann condensation, which typically involves the copper-catalyzed coupling of an aryl halide with an alcohol or phenol. This allows for the synthesis of aryl ethers.

C-S bond formation can be accomplished through similar transition metal-catalyzed couplings with thiols or their derivatives, leading to the formation of aryl sulfides.

C-X (halogen) bond formations , or halogen exchange reactions, can be used to replace the iodine atom with another halogen (e.g., bromine, chlorine, or fluorine). This can be useful for tuning the reactivity of the molecule for subsequent transformations or for the synthesis of specific halogenated target compounds. The halogen bond, a non-covalent interaction between a halogen atom and a nucleophilic site, can also play a role in the solid-state structures of iodo-containing compounds. nih.gov For example, in the crystal structure of 6-iodo-1H-indole-2,3-dione, I···O close contacts are observed, forming chains of molecules. researchgate.net

Functional Group Interconversions of the Iodo Moiety

The iodo group on the 6-position of the dihydroindole ring is not only a handle for coupling reactions but can also be transformed into other functional groups. This functional group interconversion further enhances the synthetic utility of this compound.

One common transformation is the conversion of the iodo group into a boronic acid or boronic ester via a Miyamura borylation reaction. This transforms the aryl iodide into an organoboron reagent, which can then be used in Suzuki-Miyaura coupling reactions.

The iodo group can also be removed through reductive deiodination, replacing it with a hydrogen atom. This can be useful if the iodo group was used as a directing group or to block a specific position during a synthetic sequence.

Furthermore, the iodo group can be converted into other functionalities through organometallic intermediates. For example, treatment with an organolithium reagent can generate a lithiated species, which can then react with various electrophiles to introduce a wide range of substituents.

Halogen Exchange Reactions (e.g., Finkelstein reaction)

The transformation of the carbon-iodine bond in this compound into other carbon-halogen bonds represents a fundamental aspect of its chemistry, enabling the introduction of different halogens that can modulate the compound's reactivity and properties. While the classic Finkelstein reaction is traditionally associated with the conversion of alkyl chlorides or bromides to alkyl iodides using sodium iodide in acetone, its principles can be adapted for aryl halides, albeit under different conditions. wikipedia.orgbyjus.com

The classic Finkelstein reaction is an SN2 (substitution nucleophilic bimolecular) process driven to completion by the precipitation of the less soluble sodium chloride or bromide in acetone. wikipedia.org However, aryl halides like 6-iodoindoline (B38274) are generally unreactive towards typical SN2 conditions due to the high strength of the sp² carbon-halogen bond. wikipedia.org

For aryl halides, a variation known as the "aromatic Finkelstein reaction" is employed. This reaction is not a simple SN2 substitution but typically involves transition metal catalysis. Copper(I) iodide, often in combination with diamine ligands, is a common catalyst for such transformations. wikipedia.org Other catalytic systems, such as those involving nickel bromide and tri-n-butylphosphine, have also been found effective for the halogen exchange on aromatic rings. wikipedia.org These reactions usually require polar aprotic solvents like dimethylformamide (DMF), ethylene (B1197577) glycol, or dimethyl sulfoxide (B87167) (DMSO) to facilitate the substitution. wikipedia.org For instance, the conversion of an aryl iodide to an aryl fluoride (B91410) can be achieved using potassium fluoride (KF) in a polar solvent, a reaction that benefits from the high stability of the resulting carbon-fluorine bond. organic-chemistry.org

The table below summarizes representative conditions for halogen exchange reactions applicable to aryl halides.

Reaction TypeReagents & CatalystsSolventKey Features
Aromatic Iodide to Fluoride Potassium Fluoride (KF), often with a crown etherDimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)The high lattice energy of KF may necessitate a phase-transfer catalyst like a crown ether to enhance solubility and reactivity. organic-chemistry.org
Aromatic Iodide to Chloride/Bromide Copper(I) Chloride/Bromide, Diamine ligandDioxane, DMFCatalyzed process essential for activating the unreactive aryl halide bond. wikipedia.org
Aromatic Bromide to Iodide Copper(I) Iodide (CuI), Lithium Iodide (LiI), N,N'-Dimethylethylenediamine (DMEDA)1,4-DioxaneAn efficient Ullmann-type coupling protocol has been demonstrated for the synthesis of 6-iodoindoline from 6-bromoindoline, achieving high yields. vulcanchem.com

Conversion to Nitrile, Azide (B81097), and Amine Derivatives

The iodine atom at the 6-position of the dihydroindole ring is a versatile handle for introducing nitrogen-containing functional groups, which are pivotal in medicinal chemistry and materials science.

Nitrile Derivatives: The conversion of aryl iodides to aryl nitriles (cyanation) is a well-established transformation, often achieved using metal cyanides like copper(I) cyanide (CuCN) in a Rosenmund-von Braun reaction, or through palladium-catalyzed methods. These nitriles are valuable intermediates, as they can be hydrolyzed to carboxylic acids, reduced to amines, or converted into various heterocyclic systems. researchgate.net The nitrile group itself is a key pharmacophore in numerous biologically active molecules. nih.gov

Azide Derivatives: Aryl azides can be synthesized from aryl halides. A common method involves the reaction of the aryl halide with sodium azide (NaN₃), often catalyzed by a copper(I) salt with a ligand such as L-proline or N,N'-dimethylethylenediamine (DMEDA). Another approach is the conversion of an aryl amine (which can be derived from the iodo-compound) to a diazonium salt, followed by treatment with sodium azide. nih.gov Aryl azides are highly versatile intermediates, participating in cycloaddition reactions (e.g., "click chemistry") and serving as precursors for amines via reduction. nih.govnih.gov

Amine Derivatives: The direct conversion of aryl halides to aryl amines is most famously accomplished via the Buchwald-Hartwig amination. This palladium-catalyzed cross-coupling reaction allows for the formation of C-N bonds between aryl halides and a wide range of primary and secondary amines, anilines, and other nitrogen nucleophiles. The choice of phosphine (B1218219) ligand is crucial for the reaction's success and scope. Copper-catalyzed methods (Ullmann condensation) also provide a classic route to N-arylated products.

The table below outlines general synthetic routes for these transformations starting from an aryl iodide.

Target DerivativeReaction NameTypical ReagentsCatalyst System
Aryl Nitrile Rosenmund-von BraunCopper(I) Cyanide (CuCN)None (thermal) or Pd-based
Aryl Azide Copper-catalyzed AzidationSodium Azide (NaN₃)CuI / Ligand (e.g., L-proline)
Aryl Amine Buchwald-Hartwig AminationAmine (R₂NH)Palladium source (e.g., Pd₂(dba)₃) / Phosphine ligand

Derivatization to Carbonyl-Containing Functional Groups (e.g., carboxylic acids, esters, aldehydes, ketones)

The carbon-iodine bond of this compound is an excellent anchor point for introducing a variety of carbonyl functionalities through transition-metal-catalyzed carbonylation reactions and other methods.

Carboxylic Acids and Esters: Palladium-catalyzed carbonylation is a powerful method for converting aryl halides into carboxylic acids and their derivatives. The reaction is typically performed under an atmosphere of carbon monoxide (CO). By choosing the appropriate nucleophile, one can selectively synthesize different products. For example, using water as the nucleophile leads to the carboxylic acid, while using an alcohol yields the corresponding ester. orgsyn.orgsigmaaldrich.com The synthesis of indole-2-carboxylic acid often proceeds through the reductive cyclization of precursors like ethyl o-nitrophenylpyruvate. orgsyn.org A similar strategy could be envisioned where a suitably substituted precursor leads to 2,3-dihydro-1H-indole-6-carboxylic acid.

Aldehydes: The introduction of an aldehyde group (formylation) can be achieved through several routes. One method involves a two-step process where the aryl iodide is first converted to an organometallic reagent (e.g., a Grignard or organolithium reagent) which then reacts with a formylating agent like N,N-dimethylformamide (DMF). Alternatively, palladium-catalyzed formylation reactions using carbon monoxide and a reducing agent (e.g., a silane) can directly convert the aryl iodide to the aldehyde. A less direct, but effective, route involves the conversion of the iodo-group to a nitrile, followed by reduction to the aldehyde using a reagent like Diisobutylaluminium hydride (DIBAL-H). rsc.org

Ketones: The synthesis of aryl ketones from 6-iodoindoline can be accomplished via several palladium-catalyzed cross-coupling reactions. The Heck reaction, for example, couples the aryl iodide with an alkene, which can subsequently be oxidized to a ketone. nih.gov More directly, Suzuki or Stille couplings with appropriate organometallic reagents derived from acyl compounds can introduce a ketone moiety. Acylation reactions, such as the Friedel-Crafts acylation, are also a standard method for installing ketone groups on aromatic rings, though the conditions must be compatible with the indoline (B122111) core. rsc.org

The table below provides an overview of these derivatization methods.

Functional GroupMethodKey ReagentsCatalyst
Carboxylic Acid Palladium-catalyzed CarbonylationCarbon Monoxide (CO), Water (H₂O)Palladium complex
Ester Palladium-catalyzed CarbonylationCarbon Monoxide (CO), Alcohol (ROH)Palladium complex
Aldehyde Palladium-catalyzed FormylationCarbon Monoxide (CO), Silane (e.g., HSiMe₃)Palladium complex
Ketone Heck ReactionAlkene, OxidantPalladium complex

Synthesis of Complex Polycyclic and Diverse Heterocyclic Scaffolds

The this compound scaffold is a valuable building block for the construction of more elaborate molecular architectures, including polycyclic and diverse heterocyclic systems that are prevalent in natural products and pharmaceuticals. nih.govacs.org The reactivity of the C-I bond in cross-coupling reactions and the potential for functionalization on the nitrogen atom and the aromatic ring make it a versatile precursor.

Transition metal-catalyzed reactions are the cornerstone for elaborating the 6-iodoindoline core. The iodine atom at the 6-position facilitates a range of powerful C-C and C-heteroatom bond-forming reactions:

Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to form biaryl structures or introduce alkyl/alkenyl substituents. nih.gov

Heck Coupling: Reaction with alkenes to introduce vinyl groups, which can be further manipulated or used in subsequent cyclization reactions. nih.gov

Sonogashira Coupling: Reaction with terminal alkynes to install alkynyl moieties, which are precursors for a vast array of transformations and heterocyclic syntheses. nih.gov

Stille Coupling: Reaction with organostannanes, offering another reliable method for C-C bond formation. nih.gov

These primary coupling products can undergo subsequent intramolecular reactions to forge new rings. For example, an intramolecular Heck reaction of an appropriately derivatized iodoindole can lead to the synthesis of fused ring systems like β- and γ-carbolinones. acs.org Similarly, gold-catalyzed cascade cyclizations of diynes attached to the indole core can generate fused indole derivatives like aryl-annulated[a]carbazoles and azepino- or oxepinoindoles in an atom-economical fashion. acs.org

Domino reactions starting from simpler precursors can also lead to complex indole-containing polycycles. For instance, the reaction of arylglyoxals with enamines and indoles can construct 3,7'-bis-indole derivatives in a one-pot, two-step process. rsc.org The synthesis of 2,3-dihydro-1H-pyrrolo[1,2-a]indoles has been achieved through intramolecular nucleophilic aromatic substitution, showcasing how the indole framework can be used to build fused pyrrole (B145914) rings. rsc.org These strategies highlight the utility of the indole skeleton in creating molecular diversity for drug discovery and materials science. researchgate.net

Computational and Theoretical Studies of 6 Iodo 2,3 Dihydro 1h Indole and Its Chemical Transformations

Quantum Chemical Calculations for Elucidating Molecular Structure and Electronic Properties

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the fundamental structural and electronic properties of molecules. For 6-iodo-2,3-dihydro-1H-indole, DFT calculations would provide a detailed picture of its geometry, bond lengths, bond angles, and the distribution of electron density.

Based on studies of similar structures, the 2,3-dihydro-1H-indole (indoline) core is expected to adopt a non-planar conformation, with the five-membered ring puckering to relieve strain. The introduction of a bulky iodine atom at the 6-position of the benzene (B151609) ring is not expected to significantly alter the fundamental geometry of the indoline (B122111) scaffold. However, it will have a pronounced effect on the electronic properties. The iodine atom, being highly polarizable, will influence the electron density distribution across the aromatic ring.

Table 1: Predicted Molecular Properties of 6-Iodo-2,3-dihydro-1H-indole

PropertyPredicted Value/CharacteristicMethod of Prediction
Molecular FormulaC₈H₈INStandard
Molecular Weight245.06 g/mol Standard
ConformationNon-planar, puckered five-membered ringAnalogy to indoline derivatives
C-I Bond Length~2.10 ÅAnalogy to iodo-aromatic compounds
Dipole MomentModerate to highInfluence of the polar C-I and N-H bonds
Molecular Electrostatic Potential (MEP)Negative potential around the iodine and nitrogen atoms, positive potential around the N-H protonDFT Calculations (e.g., B3LYP/6-31G*)

Mechanistic Insights Derived from Computational Modeling (e.g., reaction pathways, activation energies, bond energies)

A key area of interest would be the participation of the C-I bond in cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. Computational modeling could be employed to:

Elucidate Transition State Geometries: The three-dimensional structure of transition states can be determined, providing a snapshot of the bond-breaking and bond-forming processes.

Calculate Activation Energies: The energy barrier that must be overcome for a reaction to proceed can be calculated, offering a quantitative measure of the reaction rate.

Determine Bond Dissociation Energies: The strength of the C-I bond can be calculated, which is a crucial parameter in predicting the feasibility of reactions involving the cleavage of this bond.

For instance, in a hypothetical Suzuki coupling reaction, computational modeling could elucidate the mechanism of oxidative addition of the palladium catalyst to the C-I bond, followed by transmetalation and reductive elimination.

Prediction of Reactivity, Regioselectivity, and Stereoselectivity

The electronic properties derived from quantum chemical calculations can be used to predict the reactivity of 6-iodo-2,3-dihydro-1H-indole, as well as the regioselectivity and stereoselectivity of its reactions.

The presence of the iodine atom at the 6-position is expected to be the primary determinant of its reactivity in many transformations. The C-I bond is a versatile functional group that can participate in a wide array of reactions.

Reactivity: The C-I bond is susceptible to cleavage, making it an excellent precursor for metal-catalyzed cross-coupling reactions. The nitrogen atom of the indoline ring, with its lone pair of electrons, can act as a nucleophile or a base.

Regioselectivity: In electrophilic aromatic substitution reactions, the directing effects of the amino group and the iodine atom would determine the position of substitution on the benzene ring. The amino group is an activating, ortho-, para-director, while the iodine is a deactivating, ortho-, para-director. Computational analysis of the relative stabilities of the possible intermediates (sigma complexes) would predict the most likely site of substitution.

Stereoselectivity: For reactions involving the chiral centers that could be created from the 2- and 3-positions of the indoline ring, computational modeling could predict the most stable diastereomeric products or transition states, thus explaining or predicting the stereochemical outcome.

Table 2: Predicted Reactivity of 6-Iodo-2,3-dihydro-1H-indole

Site of ReactivityType of ReactionPredicted Outcome
C6-IodineCross-coupling (e.g., Suzuki, Heck)High reactivity as a coupling partner
Nitrogen AtomAlkylation, AcylationActs as a nucleophile
Aromatic RingElectrophilic SubstitutionSubstitution at positions ortho and para to the amino group

Conformational Analysis and Investigation of Intermolecular Interactions (e.g., hydrogen bonding, halogen bonding)

The three-dimensional structure and the nature of intermolecular interactions are crucial for understanding the solid-state properties of a compound, such as its crystal packing and melting point.

Conformational Analysis: The five-membered ring of the indoline scaffold can exist in various puckered conformations (envelope or twist). Computational methods can be used to determine the relative energies of these conformers and the energy barriers for their interconversion. The presence of the HCl salt would mean the nitrogen atom is protonated, which would influence the conformational preferences.

Intermolecular Interactions: In the solid state, 6-iodo-2,3-dihydro-1H-indole HCl is expected to exhibit a network of intermolecular interactions.

Hydrogen Bonding: The protonated nitrogen atom (N-H₂⁺) would be a strong hydrogen bond donor, likely forming hydrogen bonds with the chloride anion (Cl⁻).

Halogen Bonding: The iodine atom, with its electropositive region (σ-hole), can act as a halogen bond donor, interacting with Lewis bases such as the chloride anion or the nitrogen or oxygen atoms of neighboring molecules. Studies on similar iodo-substituted aromatic compounds have demonstrated the significance of halogen bonding in directing crystal packing. researchgate.net

Table 3: Predicted Intermolecular Interactions for this compound

Type of InteractionDonorAcceptorExpected Strength
Hydrogen BondingN-H₂⁺Cl⁻Strong
Halogen BondingC-ICl⁻ or other Lewis basic sitesModerate
van der Waals ForcesEntire moleculeEntire moleculeWeak

Future Directions and Emerging Research Avenues in 6 Iodo 2,3 Dihydro 1h Indole Chemistry

Development of Novel and Sustainable Synthetic Methodologies

The synthesis of indoline (B122111) scaffolds is of significant interest, and modern research is increasingly focused on developing methods that are not only efficient but also environmentally benign.

Green Chemistry Approaches:

Traditional methods for the synthesis of indoles and indolines often involve harsh reaction conditions and the use of toxic reagents. semanticscholar.org In contrast, green chemistry principles aim to reduce waste, improve atom economy, and utilize safer solvents and catalysts. semanticscholar.orgrsc.org For instance, the development of one-pot, two-step syntheses of indole (B1671886) derivatives in green solvents like ethanol, without the need for metal catalysts, represents a significant step forward. semanticscholar.org Such methodologies often involve multicomponent reactions, which are inherently more atom-economical. semanticscholar.org The use of biodegradable and recyclable catalysts, such as glycerol-based carbon sulfonic acid, further enhances the sustainability of these processes. nih.gov

Photoredox Catalysis:

Visible-light photoredox catalysis has emerged as a powerful tool in organic synthesis, enabling a variety of chemical transformations under mild conditions. researchgate.netnih.gov This approach has been successfully applied to the synthesis of indolines. organic-chemistry.org A notable example is the nickel/photoredox dual-catalyzed synthesis of indolines from iodoacetanilides and alkenes, which exhibits high regioselectivity. organic-chemistry.org This method leverages the multiple oxidation states of nickel and the ability of photoredox catalysts to act as controlled single-electron transfer agents. organic-chemistry.org The use of visible light as a renewable energy source and the potential to employ sunlight make this a particularly attractive green chemistry approach. researchgate.net

Catalyst SystemReactantsKey Features
Nickel/Photoredox Dual CatalysisIodoacetanilides and AlkenesHigh regioselectivity for 3-substituted indolines. organic-chemistry.org
Iridium Photosensitizer/Perester OxidantIndolineNovel visible-light photoredox process for indoline oxidation. nih.gov

Exploration of Undiscovered Reactivity Modes and Innovative Catalytic Systems

The iodine substituent in 6-iodo-2,3-dihydro-1H-indole is a key functional handle that allows for a wide range of cross-coupling reactions. However, there is still significant potential to explore new reactivity patterns and develop innovative catalytic systems to further expand its synthetic utility.

The development of novel catalytic systems is crucial for unlocking new reactivity. For instance, cobalt-catalyzed [4+2] annulation reactions of indolecarboxamides with alkenes have been developed for the synthesis of γ-carbolinones. acs.orgacs.org This method demonstrates excellent regioselectivity and functional group tolerance, offering an efficient route to complex heterocyclic scaffolds. acs.orgacs.org The exploration of other earth-abundant metal catalysts and the development of multifunctional chiral catalysts could lead to even more sophisticated and enantioselective transformations.

Integration with Flow Chemistry and Automation for Enhanced Synthetic Efficiency and Scalability

The integration of chemical synthesis with flow chemistry and automation offers numerous advantages, including improved reaction control, enhanced safety, and straightforward scalability. researchgate.netnih.gov

Flow Chemistry:

Flow chemistry, where reactions are performed in a continuous stream rather than in a batch reactor, allows for precise control over reaction parameters such as temperature, pressure, and reaction time. researchgate.netdurham.ac.uk This can lead to higher yields, improved selectivity, and the ability to safely handle hazardous intermediates. researchgate.net For example, a flow reactor was used to scale up the photoredox-mediated dehydrogenation of an indoline substrate, demonstrating the potential of this technology for producing pharmaceutical intermediates on a larger scale. nih.gov Multi-step continuous-flow procedures have also been developed for the synthesis of complex molecules like cyclic diaryliodonium salts. beilstein-journals.org

Automation:

Automated synthesis platforms can further enhance the efficiency of chemical research by enabling high-throughput experimentation and optimization. nih.govfu-berlin.de These systems can be programmed to perform a series of reactions, purifications, and analyses, freeing up researchers' time and reducing the potential for human error. nih.gov The combination of flow chemistry with automated feedback loops allows for the rapid optimization of reaction conditions, leading to maximized product yields and the generation of kinetic models with a minimal number of experiments. researchgate.net

Advanced Applications in Materials Science and Functional Chemical Systems

While the biological applications of indole derivatives are well-documented, the unique properties of compounds like 6-iodo-2,3-dihydro-1H-indole also make them promising candidates for applications in materials science and the development of functional chemical systems.

The indole scaffold is a key component in various functional materials. For example, phenolylazoindole derivatives have been designed as bis-functional photoswitches with controllable fluorescence. rsc.org The ability to tune the electronic properties of the indole ring through substitution makes it a versatile building block for the creation of novel photochromic and fluorescent materials. The iodine atom in 6-iodoindoline (B38274) can be used to introduce other functional groups through cross-coupling reactions, further expanding the possibilities for creating materials with tailored properties.

Design and Synthesis of New Functional Scaffolds through Strategic Derivatization and Scaffold Hopping

The 6-iodo-2,3-dihydro-1H-indole core provides a versatile platform for the design and synthesis of new functional scaffolds.

Strategic Derivatization:

The iodine atom at the C6 position is a prime site for a variety of cross-coupling reactions, including Sonogashira, Suzuki, and Heck reactions. nih.gov These reactions allow for the introduction of a wide range of substituents, leading to the creation of diverse libraries of indole derivatives. nih.gov For example, 3-iodoindoles have been used as substrates for subsequent palladium-catalyzed cross-coupling reactions to produce 2,3-disubstituted indoles. nih.gov This strategic derivatization is a powerful tool for exploring the structure-activity relationships of indole-based compounds.

Scaffold Hopping:

Scaffold hopping is a medicinal chemistry strategy that involves replacing the core structure of a molecule with a different scaffold while maintaining similar biological activity. dundee.ac.uk This approach can be used to improve properties such as solubility and metabolic stability. dundee.ac.uk The 6-iodoindoline scaffold can serve as a starting point for scaffold hopping exercises, where the indoline core is modified or replaced to generate novel chemical entities with improved properties.

Q & A

Q. What are the recommended methods for synthesizing 6-iodo-2,3-dihydro-1H-indole HCl, and what critical parameters affect yield?

Methodological Answer:

  • Iodination Strategy : Direct iodination of the indole scaffold using iodine and oxidizing agents (e.g., N-iodosuccinimide) in solvents like dichloromethane or acetonitrile. Reaction temperature (0–25°C) and stoichiometric control are critical to avoid over-iodination .
  • Workup and Purification : After quenching with aqueous sodium thiosulfate, extract with ethyl acetate. Purify via column chromatography using ethyl acetate/hexane gradients (e.g., 70:30 for optimal Rf separation). Yield improvements require inert atmospheres (N₂/Ar) to prevent oxidation .
  • HCl Salt Formation : Treat the freebase with HCl gas in anhydrous diethyl ether, followed by recrystallization from ethanol/ether mixtures to enhance purity .

Q. How can researchers confirm the structural integrity of this compound using spectroscopic and crystallographic methods?

Methodological Answer:

  • Spectroscopy :
    • ¹H/¹³C NMR : Assign peaks using 2D techniques (COSY, HSQC). The indole NH proton appears downfield (δ 10–12 ppm), while the dihydro ring protons show multiplicity consistent with coupling (J = 2–4 Hz) .
    • Mass Spectrometry : High-resolution MS (e.g., FAB-HRMS) confirms molecular ion [M+H]⁺ and isotopic pattern matching iodine’s signature (1:1 ratio for M and M+2 peaks) .
  • Crystallography : Grow single crystals via slow evaporation (e.g., ethanol/water). Use OLEX2 for structure solution and SHELXL for refinement. Key parameters: anisotropic displacement parameters for iodine, hydrogen bonding networks modeled with DFIX restraints .

Q. What safety protocols are critical when handling this compound in laboratory settings?

Methodological Answer:

  • PPE : Wear nitrile gloves, lab coat, and safety goggles. Use fume hoods for weighing and reactions to avoid inhalation .
  • Waste Management : Collect halogenated waste separately. Neutralize residual HCl with sodium bicarbonate before disposal .
  • Emergency Procedures : In case of skin contact, rinse with 5% sodium thiosulfate solution to mitigate iodine toxicity .

Advanced Research Questions

Q. What challenges arise in the X-ray crystallographic refinement of 6-iodo-2,3-dihydro-1H-indole derivatives, and how can SHELXL parameters be optimized?

Methodological Answer:

  • Disorder and Twinning : Iodine’s high electron density can cause absorption errors. Use multi-scan corrections (SADABS) and refine with TWIN/EXTI commands in SHELXL for twinned crystals .
  • Hydrogen Bonding : Model intramolecular C–H⋯O bonds (e.g., S(6) motifs) with DFIX restraints. For weak interactions, apply ISOR/SIMU constraints to prevent over-refinement .
  • Validation : Check R1/wR2 convergence (<5% discrepancy) and validate geometry with PLATON’s ADDSYM to detect missed symmetry .

Q. How should researchers address discrepancies between theoretical and experimental NMR chemical shifts for iodinated indole compounds?

Methodological Answer:

  • Computational Modeling : Perform DFT calculations (e.g., B3LYP/6-311+G(d,p)) with solvent effects (PCM model for DMSO or CDCl₃). Compare calculated vs. experimental shifts; deviations >0.5 ppm suggest dynamic effects (e.g., tautomerism) .
  • Dynamic NMR : For temperature-dependent shifts, conduct variable-temperature ¹H NMR (e.g., 25–60°C) to probe conformational exchange. Use EXSY experiments to detect slow exchange processes .

Q. How do intramolecular hydrogen bonding and substituent positioning influence the solid-state packing and stability of this compound?

Methodological Answer:

  • Hydrogen Bond Analysis : Identify C–H⋯O/N interactions using Mercury’s "Contacts" tool. Intramolecular bonds (e.g., S(6) motifs) reduce conformational flexibility, enhancing thermal stability (TGA/DSC data) .
  • Packing Motifs : Dihedral angles between the indole ring and substituents (e.g., 85–90°) promote herringbone or π-stacked arrangements. Use CrystalExplorer to quantify Hirshfeld surfaces (dₙₒᵣₘ ≈ 2.8 Å for π-π contacts) .

Q. What strategies can resolve contradictions in biological activity data for 6-iodo-2,3-dihydro-1H-indole derivatives across different assay systems?

Methodological Answer:

  • Solubility Optimization : Pre-dissolve compounds in DMSO (≤0.1% final concentration) and verify stability via LC-MS. Use surfactants (e.g., Tween-80) for hydrophobic analogs .
  • Orthogonal Assays : Compare results from cell-free (e.g., enzyme inhibition) and cell-based assays. For cytotoxicity discrepancies, check membrane permeability (logP) and efflux pump activity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.